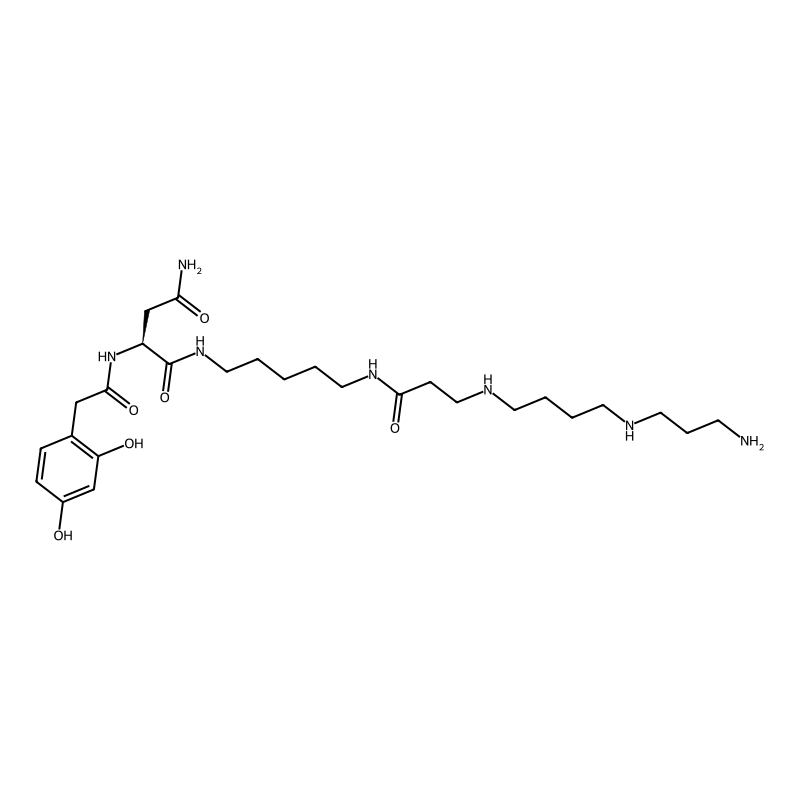

Joro spider toxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Joro spider toxin (JSTX-3, CAS 112163-33-4) is a specialized acylpolyamine neurotoxin originally isolated from the venom of the Nephila clavata spider. In neuropharmacological and electrophysiological applications, it functions as a use-dependent and voltage-dependent open-channel blocker of ionotropic glutamate receptors. JSTX-3 specifically targets calcium-permeable, GluR2-lacking AMPA receptors, exhibiting an IC50 of 40–56 nM at -60 mV, while leaving GluR2-containing AMPA receptors unaffected [1]. For procurement teams and principal investigators, sourcing highly pure, synthetic JSTX-3 provides a targeted pharmacological tool for isolating specific receptor subpopulations and mapping excitatory transmission pathways without the off-target NMDA receptor binding associated with crude venom extracts or generic glutamate antagonists [2].

References

- [1] Iino, M., Koike, M., Isa, T., & Ozawa, S. (1996). Voltage-dependent blockage of Ca2+-permeable AMPA receptors by joro spider toxin in cultured rat hippocampal neurones. The Journal of Physiology, 496(2), 431-437.

- [2] Blaschke, M., Keller, B. U., Rivosecchi, R., Hollmann, M., Heinemann, S., & Konnerth, A. (1993). A single amino acid determines the subunit-specific spider toxin block of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor channels. Proceedings of the National Academy of Sciences, 90(14), 6528-6532.

Substituting JSTX-3 with generic AMPA/kainate receptor antagonists (such as CNQX or NBQX) or related synthetic polyamines (such as Naspm) fundamentally alters experimental outcomes. Generic quinoxalinediones act as competitive antagonists that indiscriminately silence both calcium-permeable and calcium-impermeable AMPA receptors, destroying the ability to isolate GluR2-lacking subpopulations. Furthermore, while synthetic analogs like 1-naphthyl acetyl spermine (Naspm) target similar receptors, Naspm produces a rapidly reversible block. In contrast, JSTX-3 binds deep within the channel pore, resulting in an incomplete or slowly reversible blockade upon buffer washout [1]. This near-irreversibility is a critical procurement requirement for sequential perfusion assays and long-term potentiation (LTP) studies where a persistent, wash-resistant receptor block is mandatory.

Subunit-Specific AMPA Receptor Blockade

JSTX-3 selectively blocks calcium-permeable AMPA receptors (e.g., GluR1/GluR3 homomers and heteromers lacking the GluR2 subunit) with an IC50 of 40–56 nM at a holding potential of -60 mV [1]. In contrast, broad-spectrum competitive antagonists like CNQX block all AMPA receptor subtypes indiscriminately, and GluR2-containing receptors remain virtually insensitive to JSTX-3 even at concentrations exceeding 10 µM [2].

| Evidence Dimension | Receptor Subtype IC50 (at -60 mV) |

| Target Compound Data | JSTX-3: 40–56 nM (GluR2-lacking AMPA receptors) |

| Comparator Or Baseline | CNQX: Indiscriminate blockade; JSTX-3 on GluR2-containing: >10,000 nM |

| Quantified Difference | >178-fold selectivity for GluR2-lacking over GluR2-containing AMPA receptors. |

| Conditions | Whole-cell patch-clamp electrophysiology, -60 mV holding potential, mammalian hippocampal neurons or recombinant expression systems. |

Procurement of JSTX-3 is essential for researchers who must pharmacologically isolate calcium-permeable AMPA currents without silencing all fast excitatory synaptic transmission.

Washout Kinetics and Blockade Persistence

The structural complexity of JSTX-3's polyamine tail dictates its binding kinetics within the ion channel pore, leading to a persistent block. Electrophysiological recordings in hippocampal CA1 neurons demonstrate that JSTX-3 induces an incomplete or very slowly reversible blockade upon washout [1]. In direct contrast, the simplified synthetic analog Naspm (1-naphthyl acetyl spermine) exhibits a fully and rapidly reversible blocking action under identical perfusion conditions [1].

| Evidence Dimension | Channel block reversibility during buffer washout |

| Target Compound Data | JSTX-3: Incomplete / wash-resistant blockade |

| Comparator Or Baseline | Naspm (synthetic analog): Fully and rapidly reversible blockade |

| Quantified Difference | JSTX-3 maintains significant channel blockade post-washout, whereas Naspm allows full current recovery. |

| Conditions | In vitro slice perfusion, hippocampal CA1 neurons, continuous recording during and after antagonist application. |

Buyers designing long-term potentiation (LTP) or sequential perfusion assays must procure JSTX-3 when a persistent, wash-resistant receptor block is required.

Voltage- and Use-Dependent Open-Channel Blockade

JSTX-3 functions as an open-channel blocker, antagonizing the receptor only when the channel is actively gating (use-dependence), and its efficacy is highly sensitive to membrane potential. At negative holding potentials (e.g., -60 mV), JSTX-3 exerts maximal blockade (IC50 ~56 nM), whereas depolarization relieves the block[1]. Competitive antagonists like AP5 or NBQX bind the extracellular ligand-binding domain and exhibit no such voltage- or use-dependence .

| Evidence Dimension | Mechanism of Action / Voltage Dependence |

| Target Compound Data | JSTX-3: Voltage-dependent open-channel block (maximal at negative potentials) |

| Comparator Or Baseline | Competitive Antagonists (NBQX/CNQX): Voltage-independent ligand-binding domain block |

| Quantified Difference | JSTX-3 blockade is relieved by membrane depolarization; competitive antagonists maintain block regardless of voltage. |

| Conditions | Voltage-clamp recordings across a range of membrane potentials (-80 mV to +40 mV). |

Procuring this specific open-channel blocker allows researchers to selectively target actively gating receptors, providing a functional readout of synaptic activity that competitive antagonists cannot offer.

Purity-Linked Reproducibility and Off-Target Mitigation

Procuring highly pure, synthetic JSTX-3 (>98% purity) is critical for assay reproducibility, as it strictly isolates calcium-permeable AMPA receptors [1]. In contrast, utilizing crude Nephila clavata venom or partially purified fractions introduces a heterogeneous mixture of polyamine toxins (including JSTX-1, JSTX-2, JSTX-4, and NPTX variants). These structural variants possess differing polyamine tail lengths that significantly increase cross-reactivity with NMDA receptors, confounding data interpretation [2].

| Evidence Dimension | Target Specificity and Lot-to-Lot Consistency |

| Target Compound Data | Synthetic JSTX-3: High specificity for GluR2-lacking AMPA receptors; highly reproducible. |

| Comparator Or Baseline | Crude Venom: Variable composition; significant off-target NMDA receptor antagonism. |

| Quantified Difference | Synthetic JSTX-3 eliminates the >25% off-target NMDA inhibition frequently observed with mixed JSTX-4 and NPTX variants present in crude extracts. |

| Conditions | Quality control and validation in standardized Xenopus oocyte or mammalian slice expression systems. |

Sourcing synthetic JSTX-3 rather than crude extracts ensures strict lot-to-lot reproducibility and prevents off-target NMDA receptor interference in sensitive electrophysiological workflows.

Pharmacological Isolation of Ca2+-Permeable AMPA Receptors

Ideal for patch-clamp electrophysiology workflows where researchers must separate GluR2-lacking AMPA currents from total excitatory postsynaptic currents (EPSCs), a separation impossible with broad-spectrum agents like CNQX[1].

Sequential Perfusion and Wash-Resistant Assays

The required reagent for synaptic plasticity (LTP/LTD) studies necessitating a persistent, slowly reversible receptor block that withstands continuous buffer washout, outperforming reversible analogs like Naspm [2].

Structural Biology and Cryo-EM Stabilization

Utilized as a high-affinity molecular wedge to trap and stabilize ionotropic glutamate receptors in the open-channel blocked state for high-resolution structural imaging, leveraging its voltage-dependent binding mechanism [3].

Excitotoxicity and Ischemic Stroke Modeling

Deployed in neuroprotection assays to specifically evaluate the role of calcium-permeable AMPA receptors in mediating neuronal death during ischemic events, without shutting down global excitatory transmission [4].

References

- [1] Iino, M., Koike, M., Isa, T., & Ozawa, S. (1996). Voltage-dependent blockage of Ca2+-permeable AMPA receptors by joro spider toxin in cultured rat hippocampal neurones. The Journal of Physiology, 496(2), 431-437.

- [2] Abe, K., et al. (1995). Effects of a Spider Toxin and Its Analogue on Glutamate-Activated Currents in the Hippocampal CA1 Neuron. Journal of Neurophysiology, 74(1), 1-8.

- [3] Blaschke, M., Keller, B. U., Rivosecchi, R., Hollmann, M., Heinemann, S., & Konnerth, A. (1993). A single amino acid determines the subunit-specific spider toxin block of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor channels. Proceedings of the National Academy of Sciences, 90(14), 6528-6532.

- [4] Poulsen, M. H., et al. (2010). Solid-Phase Synthesis and Biological Evaluation of Joro Spider Toxin-4 from Nephila clavata. Journal of Natural Products, 73(12), 2028-2035.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

Explore Compound Types